1-Naphthyl sulfone

Description

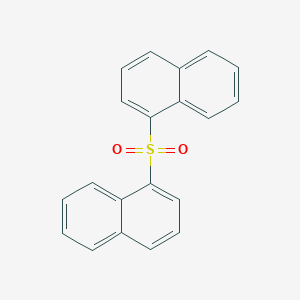

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylsulfonylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S/c21-23(22,19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKZEKVVJXLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357517 | |

| Record name | 1,1'-Sulfonyldinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-03-8 | |

| Record name | 1,1'-Dinaphthyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulfonyldinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-DINAPHTHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JTT904A64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles and Transformative Reactions of Naphthyl Sulfones

Fundamental Reactivity Modes of the Sulfonyl Group

The chemical behavior of 1-naphthyl sulfones is largely dictated by the properties of the sulfonyl group. Its ability to act as a potent electron-withdrawing group, stabilize alpha-carbanions, and function as a leaving group underpins its utility in a wide range of chemical transformations.

Alpha-Sulfonyl Carbanion Chemistry

The sulfonyl group is a powerful electron-withdrawing moiety that effectively stabilizes an adjacent carbanion. uoguelph.canih.gov This stabilization arises from the inductive effects of the electronegative oxygen atoms and the potential for d-orbital participation from the sulfur atom. The formation of α-sulfonyl carbanions is typically achieved by treating the sulfone with a strong base. uoguelph.ca These carbanions are valuable nucleophiles in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. rsc.org

For instance, the lithium α-carbanion of 1-naphthyl phenyl sulfone has been utilized in reactions with magnesium alkylidene carbenoids to synthesize tri- and tetra-substituted allenes. nih.govjst.go.jp This reaction highlights the nucleophilic character of the α-sulfonyl carbanion derived from a naphthyl sulfone. Furthermore, the presence of a remote aromatic nucleus, such as a 1-naphthyl group, has been shown to influence the stereochemical outcome of conjugate additions involving α-sulfonylallylic carbanions. beilstein-journals.org This suggests that the naphthyl group can play a role in transmitting chirality over a distance, likely through cation-π interactions. beilstein-journals.org The generation of α-sulfonyl carbanions is a key step in several important synthetic transformations, including the Julia-type olefinations. nih.gov

Electron-Withdrawing Effects and Michael Acceptor Activity

The sulfonyl group is recognized as a strong electron-withdrawing group, a property that significantly influences the reactivity of the molecule to which it is attached. researchgate.netrsc.org This electron-withdrawing nature is more pronounced than that of a carbonyl group. researchgate.net This effect activates adjacent unsaturated systems, rendering them susceptible to nucleophilic attack.

Specifically, in α,β-unsaturated sulfones, the strong electron-withdrawing effect of the sulfonyl group makes the β-carbon electrophilic and prone to conjugate addition by nucleophiles in what is known as a Michael reaction. researchgate.netwikipedia.org Vinyl sulfones, including those with a naphthyl group, have been employed as effective Michael acceptors in various synthetic methodologies. nih.govacs.org For example, 1-naphthyl vinyl sulfones have participated in catalytic asymmetric conjugate additions, demonstrating their utility in constructing complex chiral molecules. nih.govacs.org The reactivity of these systems as Michael acceptors is a direct consequence of the sulfonyl group's ability to delocalize the negative charge that develops in the transition state and the final adduct. acs.org

Role as a Leaving Group

The sulfonyl group, particularly in the form of a sulfinate anion (:SO2R⁻), can function as an effective leaving group in nucleophilic substitution and elimination reactions. nih.gov The stability of the resulting sulfinate anion contributes to the facility of these reactions. The benzenesulfonyl group, for instance, is considered a better leaving group than fluoride. google.com

In the context of 1-naphthyl sulfones, the naphthylsulfonyl group can be displaced by a nucleophile. However, the steric bulk of the naphthyl group can sometimes hinder reactions at the carbon atom to which the sulfonyl group is attached. scispace.com The efficiency of the sulfonyl group as a leaving group is a critical aspect of several synthetic transformations, including the Ramberg-Bäcklund rearrangement and certain variants of the Julia olefination, where the extrusion of sulfur dioxide is a key step. nih.govorganic-chemistry.org In aromatic nucleophilic substitution reactions, the presence of strongly electron-withdrawing groups, such as the sulfonyl group, can facilitate the displacement of a leaving group on an aromatic ring. dalalinstitute.com

Named Reactions and Rearrangements Involving Naphthyl Sulfones

The unique reactivity of the sulfonyl group has been harnessed in the development of powerful synthetic methods. Naphthyl sulfones, in particular, can serve as key substrates in several named reactions that enable the construction of complex molecular architectures.

Ramberg-Bäcklund Rearrangement

The Ramberg-Bäcklund rearrangement is a classic organic reaction that converts α-halosulfones into alkenes upon treatment with a base. organic-chemistry.orgambeed.com The reaction proceeds through the formation of an episulfone (thiirane dioxide) intermediate, which then undergoes spontaneous extrusion of sulfur dioxide to yield the corresponding alkene. organic-chemistry.org This method is valued for its ability to form a double bond at a well-defined position within a molecule. organic-chemistry.org

While direct examples specifically detailing the use of 1-naphthyl sulfones in the Ramberg-Bäcklund reaction are not prevalent in the provided search results, the general mechanism is applicable. The key steps involve the deprotonation at the α'-position to the sulfonyl group, followed by intramolecular nucleophilic displacement of the halide to form the cyclic episulfone intermediate. The stability and accessibility of the required α-halo-1-naphthyl sulfone precursors would be a determining factor in the application of this reaction. The reaction is a powerful tool for the synthesis of various alkenes, including cyclic olefins. iomcworld.com

Julia and Modified Julia-Type Olefinations

The Julia olefination and its more modern variants, such as the Julia-Kocienski olefination, are indispensable tools for the synthesis of alkenes from sulfones and carbonyl compounds. tcichemicals.comwikipedia.org The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. wikipedia.org

The modified Julia olefination, often referred to as the Julia-Kocienski olefination, utilizes heteroaryl sulfones to facilitate a one-pot reaction. nih.govorganic-chemistry.orgoregonstate.edu The reaction begins with the deprotonation of the sulfone to form an α-sulfonyl carbanion, which then adds to a carbonyl compound. nih.gov The resulting β-alkoxy sulfone undergoes a Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide to furnish the alkene. oregonstate.edu

While the most common heteroaryl groups are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT), the principles of the reaction can be extended to other aryl sulfones. nih.govorganic-chemistry.org Research has shown that the choice of the aryl group on the sulfone can influence the stereoselectivity of the resulting alkene. organic-chemistry.org Although specific examples focusing on 1-naphthyl sulfones in Julia-type olefinations were not detailed in the provided search results, the fundamental mechanism suggests their potential applicability. The formation of the α-sulfonyl carbanion from a 1-naphthyl sulfone would be the initial key step, analogous to other aryl sulfones used in this reaction. nih.gov

Rearrangements Involving Sulfonyl Moieties

The sulfonyl group in naphthyl sulfones can participate in several important rearrangement reactions, most notably the Smiles and Truce-Smiles rearrangements. These intramolecular nucleophilic aromatic substitution (SNAr) reactions are powerful tools for the functionalization of aromatic rings.

The Smiles rearrangement involves the intramolecular migration of an aryl group. scispace.com Historically, this reaction was observed with naphtholsulfones. scispace.comresearchgate.netorganicreactions.org The reaction is typically initiated by a nucleophilic center located two or three atoms away from the sulfonyl group, which acts as the leaving group. researchgate.net For the rearrangement to proceed, several factors are key: the ability of the sulfonyl group to be displaced from the aromatic ring, the nucleophilicity of the attacking group, and the presence of activating groups on the aromatic ring. researchgate.net While electron-withdrawing groups often facilitate this reaction, the initial discovery of the Smiles rearrangement involved naphthalene (B1677914) derivatives that lacked such activating groups. researchgate.net The general mechanism involves the deprotonation of a nucleophile (like an alcohol, amine, or thiol) by a base, followed by an ipso attack of the resulting nucleophile on the aromatic ring, forming a five-membered transition state before rearranging to the final product. chemistry-reaction.com

A variation of this is the Truce-Smiles rearrangement, which utilizes a carbon-based nucleophile and an electrophilic arene that does not require additional activation. capes.gov.br This rearrangement results in the formation of a new carbon-carbon bond. capes.gov.br A notable application is the tandem Truce-Smiles rearrangement followed by sulfur dioxide extrusion, where the sulfonyl group serves as both an activating group for the initial rearrangement and as a leaving group in the subsequent elimination. cdnsciencepub.com

Specific Bond Cleavage and Activation Strategies

The carbon-sulfur (C-S) bond in aromatic sulfones, including this compound, is notably inert, making its selective cleavage a significant challenge in synthetic chemistry. acs.org However, transition metal catalysis, particularly with nickel complexes, has emerged as a powerful strategy for activating and cleaving the C(sp²)–S bond. rsc.orgresearchgate.net

Nickel-catalyzed cross-coupling reactions have been successfully employed for the desulfonylative coupling of aryl sulfones. acs.org For instance, nickel(0) complexes can insert into the C(sp²)–S bond of aryl sulfones. rsc.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can promote the oxidative addition of the nickel catalyst to the C–S bond. rsc.org In some cases, the addition of reagents like NaOtBu and magnesium turnings can facilitate the formation of the active Ni(0) species. rsc.org

A notable example is the nickel-catalyzed reductive cross-coupling of aryl sulfones with aryl bromides, which allows for the formation of diverse biaryl compounds. acs.org Mechanistic studies have provided evidence for the oxidative addition of the aryl sulfone to a Ni(0) species, forming an Ar–Ni(II)–SO₂R complex, which is a key step in the catalytic cycle. acs.org Another approach involves the use of Grignard reagents in the presence of nickel catalysts for the deoxydesulfurization of dibenzothiophene (B1670422) sulfones to yield sulfur-free biphenyls. researchgate.net

The table below summarizes key findings in the nickel-catalyzed C-S bond cleavage of aromatic sulfones.

| Catalyst System | Reactants | Product Type | Key Findings |

| Ni(0) with NHC-based ligand | Diaryl sulfones | Biaryls | NHC ligands promote oxidative addition to the C-S bond. rsc.org |

| Ni catalyst with phosphine (B1218219) ligand | Aryl sulfone and aryl bromide | Biaryl | Isolation of Ar–Ni(II)–SO₂CF₃ intermediate confirms C(Ar)–SO₂ bond activation. acs.org |

| [Ni(dippe)H]₂ with Grignard reagent | Dibenzothiophene sulfone | Biphenyl | Highly efficient deoxydesulfurization. researchgate.net |

Heterolytic Elimination Reactions

Heterolytic elimination reactions involving sulfones can lead to the formation of alkenes. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the general principles of such eliminations are well-established. These reactions typically involve the removal of a proton from the α-carbon to the sulfonyl group, followed by the departure of the sulfonyl group as a leaving group. The stability of the resulting carbanion and the nature of the leaving group are crucial factors. In the context of cyclic sulfones, this type of elimination is a key step in processes like the Ramberg-Bäcklund reaction. wikipedia.org

SO₂ Extrusion from Cyclic Sulfones (Episulfones)

The extrusion of sulfur dioxide (SO₂) from cyclic sulfones is a synthetically valuable reaction for the formation of C-C double bonds. wikipedia.org This process is central to the Ramberg–Bäcklund reaction, where an α-halo sulfone is treated with a base to form an unstable three-membered cyclic sulfone, known as an episulfone. wikipedia.org This episulfone intermediate then decomposes, eliminating SO₂ in a concerted cheletropic extrusion to yield an alkene. wikipedia.org

Episulfones themselves can be isolated under mild conditions and their chemistry studied. researchgate.net For instance, the thermolysis of episulfones or their treatment with potassium tert-butoxide leads to the extrusion of sulfur dioxide to give the corresponding alkenes. rsc.org The thermal extrusion can sometimes be slow, making the base-mediated method preferable. rsc.org

Another important class of cyclic sulfones that undergo SO₂ extrusion are 3-sulfolenes (2,5-dihydrothiophene 1,1-dioxides). thieme-connect.de The thermal extrusion of SO₂ from 3-sulfolenes is a widely used method for generating 1,3-dienes. thieme-connect.de This reaction is a concerted, pericyclic process governed by the Woodward–Hoffmann rules, which allows for stereochemical control. thieme-connect.de

Radical and Electrochemical Reactivity of Naphthyl Sulfones

Aryl sulfones, including this compound, can undergo reduction to form radical anions. This can be achieved through electrochemical methods or via photostimulated reactions. arkat-usa.orgrsc.org The radical anions of aromatic sulfones activated by electron-withdrawing groups have been shown to be relatively stable. rsc.org

The chemical fate of these radical anions is of significant interest. A primary pathway is the cleavage of the C-S bond, which can be influenced by the reaction conditions. For example, in the electrochemical reduction of certain phenyl sulfones, a rapid scission of the aromatic C-S bond occurs. researchgate.net

In the context of photostimulated reactions, the radical anion of a substrate like 1-bromonaphthalene (B1665260) can be formed, which then fragments to produce a 1-naphthyl radical. arkat-usa.org This radical can then couple with a nucleophile. If the nucleophile is a sulfide (B99878) anion, a new radical anion is formed, which can then propagate a chain reaction. arkat-usa.orgnih.gov

Studies on the reactivity of sulfur- and selenium-centered nucleophiles with 1-naphthyl radicals have shown that an unstable radical anion is produced upon addition of the nucleophile to the 1-naphthyl radical. nih.govacs.org This radical anion then fragments to yield a 1-naphthylsulfide or 1-naphthylselenide anion. nih.govacs.org

The table below outlines the formation and fate of radical anions from naphthyl derivatives in different reaction systems.

| Method of Formation | Substrate/Reactants | Intermediate Species | Final Products |

| Photostimulation | 1-Bromonaphthalene and sulfide anion | 1-Naphthyl radical, radical anion of the substitution product | 1-(Methylthio)naphthalene, bis(1-naphthyl) sulfide, naphthalene. arkat-usa.org |

| Photostimulation | 1-Naphthyl radical and sulfide/selenide anions | Unstable radical anion | 1-Naphthylsulfide/selenide anion. nih.govacs.org |

| Electrochemical Reduction | Aromatic sulfones with electron-withdrawing groups | Stable radical anions | Can undergo further reactions like protonation or dimerization. rsc.org |

Synthetic Applications of Sulfinyl and Sulfonyl Radicals

The generation and application of sulfonyl and sulfinyl radicals represent a powerful strategy in modern organic synthesis for constructing complex sulfur-containing molecules. Recent advancements have demonstrated the utility of various precursors for generating these reactive intermediates, which can then be engaged in a wide array of transformations, including those for synthesizing naphthyl-containing sulfone derivatives.

Sulfonyl Radicals:

Sulfonyl radicals are versatile intermediates for forming C–S bonds. Visible-light-induced methods have proven particularly effective for their generation under mild conditions. One such approach involves the reaction of arylazo sulfones with a sulfur dioxide surrogate, DABSO (DABCO•(SO2)2), which, upon irradiation with blue LED light, produces arylsulfonyl radicals. rsc.org These radicals can subsequently react with various nucleophiles, such as alcohols, to yield sulfonate esters. This method has been successfully applied to the synthesis of methyl naphthalene-1-sulfonate. rsc.org Another photocatalytic strategy employs sulfonylazides or β-ketosulfones as sulfonyl radical sources for the decarboxylative sulfonylation of cinnamic acids. acs.org This process has shown a broad substrate scope, including the effective conversion of α,β-unsaturated carboxylic acids bearing a naphthyl group into the corresponding vinyl sulfones. acs.org

Beyond photochemistry, other methods have been developed for generating sulfonyl radicals. The reaction of sulfinic acids with sodium iodide under aerobic conditions can produce sulfonyl radicals, which then participate in reactions with alkenes. rsc.org This protocol has been used to synthesize vinyl sulfones, including derivatives featuring a 1-naphthyl substituent. rsc.org Similarly, thiosulfonates have been employed as sulfonylating agents in reactions with Morita–Baylis–Hillman (MBH) adducts, promoted by cesium carbonate, to afford allyl sulfones. thieme-connect.com The scope of this reaction tolerates various functional groups, and naphthyl-substituted thiosulfonates serve as competent substrates. thieme-connect.com Furthermore, catalysis by molybdooxaziridine can facilitate a sulfonyl radical transfer from N-Ts-hydroxylamine to alkenes, providing a pathway to vinyl sulfones, with both 1-naphthyl and 2-naphthyl derivatives being synthesized in good yields. d-nb.info

Sulfinyl Radicals:

For many years, the synthetic application of sulfinyl radicals, a fundamental class of sulfur-centered radicals, remained elusive. researchgate.net A significant breakthrough was achieved with the use of sulfinyl sulfones as effective precursors for sulfinyl radicals. researchgate.net These sulfinyl sulfones can be conveniently prepared in situ from the reaction of sodium sulfinate salts, such as sodium toluenesulfinate, with acetyl chloride. researchgate.net The generated sulfinyl sulfones serve as a source for both sulfonyl and sulfinyl radicals in a sequential process. This dual radical strategy allows for the sulfinylsulfonation of various unsaturated hydrocarbons, including terminal alkynes like phenylacetylene. researchgate.net The reaction proceeds via an initial addition of the sulfonyl radical, followed by the addition of the sulfinyl radical, providing a single-step route to complex, previously inaccessible disulfurized molecules. researchgate.net

Electrochemical Reactivity of Sulfones

Electrochemistry offers a sustainable and powerful tool for organic synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. While a significant body of research in this area has focused on the electrochemical synthesis of sulfones, studies on the electrochemical reactivity of the sulfone moiety itself, particularly in naphthyl-containing systems, are also emerging.

Electrochemical Synthesis of Sulfones:

The electrosynthesis of aryl sulfones is well-documented and can be achieved through various pathways. Common methods include the direct anodic oxidation of diaryl or aryl alkyl sulfides to the corresponding sulfones. acs.org Another prevalent strategy is the electrochemical sulfonylation of arenes and their derivatives. For instance, the coupling of arenes with sodium sulfinates can be performed using boron-doped diamond (BDD) electrodes in an oxidant- and transition-metal-free process. researchgate.net The anodic oxidation of sulfinates to generate sulfonyl radicals is a key step in many such transformations, including the synthesis of allyl sulfones from allyl trifluoroborates. rsc.org This radical generation approach has also been applied to the C–H sulfonylation of N,N-dialkylanilines using sulfonyl hydrazide precursors, where 1-naphthyl sulfonyl hydrazide was shown to be a viable reactant, yielding the corresponding sulfonylated aniline (B41778) derivative. acs.org

Electrochemical Reactions of Sulfones:

The vinyl sulfone group is a key functional handle that exhibits notable reactivity under electrochemical conditions, often acting as a radical acceptor. In the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines, an α-amino C(sp3) radical is generated at the anode. scispace.comnih.gov This highly reactive intermediate can then add across the double bond of a vinyl sulfone. scispace.comnih.gov

This reactivity has been demonstrated with naphthyl-containing substrates. Specifically, (E)-2-(2-(phenylsulfonyl)vinyl)naphthalene has been successfully employed as a coupling partner in these electrochemical transformations. scispace.comnih.gov The electrochemically generated α-amino radical adds to the naphthyl vinyl sulfone, leading to a new C-C bond and the formation of a functionalized allylic amine product. scispace.comnih.gov This highlights the utility of the naphthyl sulfone framework as a reactive scaffold in electrochemical C-H functionalization reactions, enabling the construction of complex molecular architectures.

Computational and Theoretical Investigations of Naphthyl Sulfone Molecular Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in naphthyl sulfones are fundamental to their chemical behavior. Computational methods are extensively used to model these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules like naphthyl sulfones. researchgate.net Methods such as DFT, particularly with the B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), are employed to perform full geometry optimizations and compute electronic energies. scienceopen.comresearchgate.netacs.org These calculations are crucial for understanding the stability of different conformations and the nature of the molecular orbitals.

For instance, in sulfur-bridged naphthalene (B1677914) dimers, including sulfones, TD-DFT (Time-Dependent DFT) calculations show that the lowest excited singlet state involves π → π* excitations primarily located on the naphthalene moieties. rsc.org The lack of electron lone pairs on the fully oxidized sulfone bridge, compared to sulfide (B99878) or sulfoxide (B87167) linkers, significantly influences the electronic transitions and photophysical properties. rsc.org DFT calculations on related diphenyl sulfone derivatives have also been used to model the formation of radical ions, which are stabilized by the inductive effect of the sulfonyl group. nih.gov Furthermore, analyses like Natural Bond Orbital (NBO) are used to study hyperconjugative interactions and charge delocalization, revealing the stabilizing electronic interactions within the molecule. researchgate.net

Theoretical calculations provide precise predictions of molecular geometry, including bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. scienceopen.comchemrevlett.com In computational studies of molecules containing a 1-naphthyl group attached to a sulfonamide, DFT calculations accurately predicted the bond lengths and angles, confirming a twisted conformation at the sulfur atom. researchgate.netnih.gov

For strained systems like 1,8-peribridged naphthalenes containing a sulfone group, DFT calculations reveal significant structural distortions. acs.org The strain imposed by the single-atom bridge causes a contraction of the naphthalene skeleton near the bridge. This is evidenced by C1-C9 and C9-C10 bond lengths that are 3-5% shorter and C1-C9-C8 angles that are up to 20% smaller than those in an unsubstituted naphthalene molecule. acs.org In less-strained systems, the bond lengths and angles are generally within normal ranges. nih.gov

Below is a table comparing theoretical and experimental bond parameters for a related compound, N-(1-Naphthyl)benzenesulfonamide, illustrating the accuracy of computational methods.

| Parameter | Experimental (X-ray) Value | Theoretical (DFT/B3LYP) Value |

| C-S-N-C Torsion Angle | -70.14° nih.gov | Varies with conformation |

| Naphthyl-Phenyl Dihedral Angle | 34.67° nih.gov | Varies with conformation |

| S=O Bond Length | ~1.43 Å (typical) | ~1.45 Å (typical) |

| S-N Bond Length | ~1.64 Å (typical) | ~1.65 Å (typical) |

| Data for N-(1-Naphthyl)benzenesulfonamide serves as an illustrative example of computational accuracy for a related structure. |

The sulfonyl (–SO2–) group is strongly polar and possesses a significant dipole moment. nih.govresearchgate.net This high polarity is a defining feature that governs the intermolecular interactions in sulfone-containing materials. Strong dipole-dipole interactions are known to occur between the sulfone groups and rigid phenyl rings of neighboring polymer chains. agruni.edu.ge

Computational simulations are instrumental in quantifying these effects. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For sulfones, the oxygen atoms of the –SO2– group are sites of high negative electrostatic potential, making them strong hydrogen bond acceptors. The inductive effect of the sulfonyl group also plays a crucial role in stabilizing charge, for example, in radical anions of diphenyl sulfones. nih.gov The orientation and interaction of these dipoles are critical in determining the physical properties and crystal packing of the compounds. nih.gov

Global reactivity descriptors, such as absolute electronegativity (χ) and absolute hardness (η), are fundamental properties derived from electronic structure that help predict a molecule's reactivity. jcsp.org.pk These parameters are formally defined by Ralph Pearson as the first and second derivatives of energy with respect to the number of electrons. libretexts.org

In the context of DFT, these properties can be approximated using the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO): jcsp.org.pklibretexts.org

Absolute Electronegativity (χ) : χ ≈ - (EHOMO + ELUMO) / 2

Absolute Hardness (η) : η ≈ (ELUMO - EHOMO) / 2

A large HOMO-LUMO gap implies high hardness and low reactivity, whereas a small gap suggests high softness and greater reactivity. researchgate.net These values can be calculated for naphthyl sulfone systems using the orbital energies obtained from DFT computations to provide a quantitative measure of their chemical stability and reactivity. jcsp.org.pk

| Global Property | Formula (Koopmans' Theorem Approximation) | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

| This table outlines the key global reactivity descriptors and their calculation from orbital energies derived via DFT. |

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

Transition State Theory (TST) provides a framework for understanding reaction rates by postulating a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org The transition state represents the structure of maximum energy along the minimum energy reaction pathway connecting reactants and products. libretexts.org

Computational methods, especially DFT, are used to explore the potential energy surface of a reaction. rsc.org By locating the stationary points corresponding to reactants, products, intermediates, and, crucially, the first-order saddle point corresponding to the transition state, a detailed reaction mechanism can be constructed. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

A pertinent example is the computational study of the competitive Garratt-Braverman (GB) and Myers-Saito (MS) cyclizations in a system designed to form a naphthalene-fused sulfone. nih.gov DFT calculations at the B3LYP/6-31G* level of theory were used to determine the activation energies for the rate-determining steps of both potential pathways. nih.gov While the activation energies were found to be nearly identical, suggesting both reactions were kinetically feasible, the calculations revealed that the key biradical intermediate of the GB pathway was significantly lower in energy than the corresponding intermediate in the MS pathway. nih.gov This thermodynamic preference, predicted computationally, explained the experimental observation that only the naphthalene-fused sulfone product from the GB cyclization was formed, demonstrating the power of transition state analysis to predict reaction outcomes. nih.gov

Energetic Profiles of Intermediates and Transition States

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in mapping the energetic landscapes of reactions involving sulfone-containing molecules. The calculation of Gibbs free energy profiles for reaction pathways reveals the stability of intermediates and the energy barriers of transition states, which are crucial for understanding reaction feasibility and kinetics.

For instance, in reactions analogous to those that aryl sulfones might undergo, DFT calculations have quantified the energy differences that dictate reaction pathways and stereoselectivity. In a catalytic sulfenofunctionalization reaction, the transition state leading to a 6-endo cyclization product was found to be 7 kcal/mol more favorable energetically, aligning with experimental observations. nih.gov Similarly, for other catalytic processes, the energy difference between transition states leading to major and minor enantiomers has been calculated to be around 1.4 to 2.2 kcal/mol, which corresponds well with the experimentally observed enantiomeric ratios. nih.gov

In the context of constructing aryl sulfones, a computed Gibbs free energy profile for a dual catalytic decarboxysulfonylative cross-coupling reaction detailed the entire pathway, including all intermediates and transition states. nih.gov Such detailed energetic information is vital for optimizing reaction conditions. Other studies on related sulfonyl compounds have identified reaction barriers for cyclization steps ranging from 17.6 to 20.4 kcal/mol. nih.gov The rate-determining step in the nucleophilic addition of thiols to related unsaturated systems has been calculated to have an energy barrier of approximately 15-20 kcal/mol. researchgate.net These computational values provide a quantitative basis for understanding the reactivity and mechanisms of sulfone-related compounds.

Computational Studies of Sulfonyl Radical Formation

The formation of sulfonyl radicals is a key step in many synthetic routes to aryl sulfones. Computational chemistry has provided significant insights into the mechanisms and energetics of their generation. One studied pathway involves the oxidation of sulfinate anions by an agent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to produce sulfonyl radicals. rsc.org DFT calculations have shown that while the initial coordination of the sulfinate anion to the metal results in a minor energy gain, the subsequent electron transfer to form the free sulfonyl radical is energetically favorable. rsc.org

The subsequent reactions of these radicals have also been modeled. The addition of a sulfonyl radical to a double bond is often the rate-determining step in cascade reactions. rsc.org Calculations have determined the activation barriers for this addition, which are influenced by substituents on the radical and the alkene. rsc.org Other computational studies have investigated the formation of sulfonyl radicals via the addition of alkyl radicals to sulfur dioxide, finding low energy barriers of 6.8 to 7.5 kcal/mol, which indicates a highly facile process. princeton.edu These theoretical investigations confirm the viability of sulfonyl radicals as key intermediates and help explain the outcomes of complex radical-based transformations leading to sulfone products. nih.govrsc.orgmdpi.com

Predictive Modeling of Reactivity and Interactions

Predictive modeling allows for the in silico design and screening of molecules and catalysts, accelerating the discovery of new reactions and materials.

Substrate Binding Energy Calculations in Catalytic Systems

A significant challenge in the functionalization of aryl sulfones is often the initial binding of the sulfone substrate to a catalyst. Computational modeling has been pivotal in overcoming this issue. For example, in the iridium-catalyzed hydrogen isotope exchange (HIE) of aryl sulfones, initial studies revealed that the binding of a model substrate, methyl phenyl sulfone, to the catalyst was weak. acs.orgacs.org DFT calculations determined a modest binding energy of -15.3 kcal/mol for this interaction. acs.orgnih.govresearchgate.net This was significantly less favorable than the binding of a more reactive substrate like acetophenone, which had a calculated binding energy of -23.1 kcal/mol. acs.orgnih.gov

This computational insight spurred an in silico screening of various ligand designs to enhance the binding affinity. acs.orgnih.gov By systematically modifying the catalyst's ligands and calculating the resulting binding energies with the sulfone substrate, researchers were able to identify superior ligand architectures. acs.orgacs.org Chelated N-heterocyclic carbene (NHC)-phosphine ligands were found to significantly improve the interaction. acs.orgnih.gov This rational, computationally-guided design led to the synthesis of new catalysts with much more favorable substrate binding energies, paving the way for efficient HIE of previously challenging aryl sulfone substrates. acs.orgacs.orgnih.gov

| Catalyst System | Substrate | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Monodentate NHC/Phosphine (B1218219) Iridium(III) Hydride | Methyl Phenyl Sulfone | -15.3 | acs.orgnih.govresearchgate.net |

| Monodentate NHC/Chloride Iridium(I) Precatalyst | Methyl Phenyl Sulfone | -15.9 | nih.govresearchgate.net |

| Monodentate NHC/Phosphine Iridium(III) Hydride | Acetophenone | -23.1 | acs.orgnih.gov |

| Chelated Ethylene-Tethered NHC-P Iridium(I) Systems | Methyl Phenyl Sulfone | -23.7 to -29.5 | acs.orgnih.gov |

| Selected Chelated NHC-P Iridium(I) Systems for Synthesis | Methyl Phenyl Sulfone | -23.7 to -30.8 | nih.gov |

Theoretical Basis for Hydrogen Isotope Exchange in Aryl Sulfones

The theoretical foundation for the successful development of catalysts for hydrogen isotope exchange (HIE) in aryl sulfones lies in understanding the limitations of existing systems. acs.orgacs.org Computational modeling revealed that the primary hurdle was poor substrate binding. acs.orgacs.orgresearchgate.net The tetrahedral geometry of the sulfone directing group was found to cause significant steric repulsion with the large ligands of the initial monodentate iridium catalysts. acs.org This steric clash inhibits the necessary coordination of the substrate to the metal center, which is a prerequisite for the C-H activation step of the HIE process. acs.orgresearchgate.net

Guided by this theoretical understanding, researchers postulated that a catalyst with a different architecture could overcome this steric hindrance and improve binding. acs.org An in silico screening of various chelated ligand systems was performed to identify candidates that would provide a more favorable binding pocket for the sulfone group. acs.orgnih.gov The calculations of substrate binding energy served as a direct and effective parameter for guiding the rational design of new, more active catalysts. acs.orgresearchgate.netacs.org This approach, rooted in theoretical calculations, provided a direct solution to the challenge of sulfone labeling and demonstrated the power of computational guidance in catalyst development. acs.org

Simulation of Polymer Synthesis Involving Sulfone Units

Molecular simulations are increasingly used to predict and understand the synthesis and properties of polymers containing sulfone units. Density functional theory (DFT) can be employed to investigate the thermodynamics of polymerization. nih.govmdpi.com For instance, in the synthesis of sulfonated poly(arylene ether sulfone) (SPAES), DFT simulations were used to compare the reaction spontaneity of monomers with different halogen leaving groups (F vs. Cl). nih.govmdpi.com The results indicated that the formation of the polymer from the chloro-terminated monomer was thermodynamically more favorable, a finding that could guide monomer selection for higher reaction yields. nih.govmdpi.com

Molecular dynamics (MD) simulations offer insights into the structure and behavior of sulfone-containing polymers in different environments. acs.orgnih.gov MD studies have shown that sulfone units in a polymer backbone can attract water molecules, increasing the local permittivity around the polymer. acs.orgchemrxiv.org This change in the local environment was found to be critical for the efficiency of these polymers as photocatalysts for hydrogen generation. acs.org Other simulations have explored the dynamic self-assembly of homopolymers like poly(propylene sulfone), which is driven by noncovalent sulfone-sulfone bonding, leading to the formation of structured hydrogels. nih.gov These simulations provide a nanoscale view of the forces and arrangements that govern the macroscopic properties of these advanced materials.

Thermochemical Studies of Sulfones Relevant to Decomposition and Desulfurization

The thermochemistry of sulfones is critical for applications such as oxidative desulfurization (ODS) of fuels, where oxidized sulfur compounds are thermally decomposed to remove sulfur as SO₂. researchgate.netscite.aiacs.org Experimental studies have determined key thermochemical data for a range of sulfones, including aromatic variants structurally related to naphthyl sulfone. researchgate.netacs.org

A key finding is that the thermal stability of a sulfone depends significantly on its chemical structure. researchgate.net The onset of thermal decomposition for acyclic aliphatic sulfones and sulfones attached to two aromatic groups, like diphenyl sulfone, occurs at temperatures above 350 °C. researchgate.netscite.aiacs.org In contrast, five-membered cyclic sulfones decompose at lower temperatures, typically below 300 °C. researchgate.netscite.aiacs.org The process of oxidizing sulfur compounds to sulfones weakens the carbon-sulfur bond, facilitating this thermal removal. ekb.eg However, the decomposition of sulfones flanked by aromatic groups can be complex and may lead to the formation of S-containing polycyclic compounds rather than complete desulfurization. researchgate.net

| Sulfone Type | Example Compounds | Decomposition Onset Temperature | Reference |

|---|---|---|---|

| Acyclic Aliphatic | Dimethyl sulfone, Di-n-butyl sulfone | >350 °C | researchgate.netscite.aiacs.org |

| Acyclic Aromatic | Diphenyl sulfone | >350 °C | researchgate.netscite.aiacs.org |

| Five-membered Cyclic (Aliphatic or Aromatic) | Tetrahydrothiophene 1,1-dioxide, Thianaphthene 1,1-dioxide | <300 °C | researchgate.netscite.aiacs.org |

Advanced Applications of Naphthyl Sulfone Derivatives in Organic Synthesis and Functional Materials

Naphthyl Sulfones as Key Building Blocks in Complex Molecule Synthesis

The sulfonyl group in naphthyl sulfones is a powerful functional handle, enabling a variety of chemical transformations critical for the construction of complex molecular architectures.

Construction of Carbon-Carbon Bonds

Naphthyl sulfones serve as effective precursors for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. These compounds can participate in various cross-coupling reactions. For instance, they can act as electrophiles in metal-catalyzed reactions like the Suzuki-Miyaura coupling. rsc.org In these reactions, the C-S bond of the sulfone is selectively cleaved and replaced with a new C-C bond, allowing for the introduction of diverse aryl and alkenyl groups. rsc.org The reaction conditions can be tuned to control the chemoselectivity, ensuring that the desired bond is formed without affecting other functional groups present in the molecule. rsc.org Visible light-mediated desulfonylation has also emerged as a green and efficient method for generating carbon-centered radicals from sulfones, which can then participate in C-C bond formation. mdpi.com

Furthermore, the sulfonyl group can activate adjacent positions, facilitating the formation of carbanions. These stabilized carbanions can then act as nucleophiles in reactions with various electrophiles, leading to the construction of new carbon-carbon bonds. beilstein-journals.org This reactivity is crucial for building complex carbon skeletons from relatively simple starting materials.

Synthesis of Conjugated Dienes for Diels-Alder Reactions

Naphthyl sulfone derivatives are valuable precursors for the in-situ generation of conjugated dienes, which are key components in Diels-Alder reactions. researchgate.net The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, a common motif in many natural products and biologically active molecules. rsc.org Vinyl-substituted naphthyl sulfones can be designed to eliminate the sulfone group under thermal or catalytic conditions, yielding a transient but highly reactive conjugated diene. oregonstate.edu This diene can then be trapped by a dienophile in an intramolecular or intermolecular fashion to afford complex polycyclic systems. oregonstate.eduacs.org

The use of sulfone-based precursors provides several advantages. The sulfone group can be used to control the regioselectivity and stereoselectivity of the Diels-Alder reaction. google.com Additionally, the stability of the sulfone precursor allows for its purification and handling, which can be challenging for the corresponding free diene. The traceless nature of the sulfone linker, where it is expelled as sulfur dioxide, makes this a particularly elegant and atom-economical approach to complex molecule synthesis. mdpi.com

Derivatization and Functionalization of Naphthyl Sulfone Scaffolds

The naphthyl sulfone scaffold itself can be readily derivatized and functionalized to create a diverse library of compounds with tailored properties. rsc.orgrsc.org The naphthalene (B1677914) ring system is amenable to a wide range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups at specific positions. These functionalized derivatives can then serve as starting materials for further transformations. rsc.org

Moreover, the sulfone group can be modified. For example, it can be reduced to the corresponding sulfide (B99878) or sulfoxide (B87167), each with its own unique reactivity and properties. rsc.org The development of late-stage functionalization techniques has further expanded the possibilities for modifying complex naphthyl sulfone-containing molecules, enabling the rapid exploration of structure-activity relationships. acs.org This ability to fine-tune the molecular structure is crucial for applications in medicinal chemistry and materials science. mdpi.com

Functional Material Design Incorporating Naphthyl Sulfone Moieties

The incorporation of naphthyl sulfone units into larger molecular architectures has led to the development of advanced functional materials with unique optical, electronic, and thermal properties. rsc.orgacs.orgresearchgate.net

Polymeric Materials with Sulfone Backbones

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. sci-hub.se The incorporation of naphthalene units into the polymer backbone can further enhance these properties. figshare.com Sulfonated poly(arylene ether sulfone)s containing naphthalene moieties have been synthesized and investigated for their use as proton exchange membranes in fuel cells. acs.orgresearchgate.net

The presence of the bulky and rigid naphthyl group can influence the polymer's morphology and chain packing, which in turn affects properties like water uptake, dimensional stability, and proton conductivity. figshare.comresearchgate.net For instance, the isomeric substitution pattern on the naphthalene ring can lead to polymers with either linear or helical conformations, resulting in significantly different ion transport properties. researchgate.net These materials exhibit promising performance, with some derivatives showing higher proton conductivity than commercially available Nafion membranes under certain conditions. hep.com.cn

Table 1: Properties of Naphthalene-Containing Sulfonated Poly(arylene ether sulfone) Membranes

| Polymer Backbone Component | Ion Exchange Capacity (meq g⁻¹) | Proton Conductivity (mS/cm at 80°C, 100% RH) | Key Structural Feature | Reference |

| 2,6-dihydroxynaphthalene | 1.42 - 2.2 | High Na⁺ permselectivity | Linear conformation | researchgate.net |

| 1,5-dihydroxynaphthalene | 2.2 | Up to 614 mA cm⁻² at 0.6 V (PEMFC) | Helical conformation | researchgate.net |

| Sulfonated Naphthalene | Not specified | 71–250 | Random copolymer | researchgate.net |

Organic Phosphorescent Materials and Optoelectronics

Naphthyl sulfone derivatives are being actively explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgmdpi.com The sulfone group acts as a strong electron-withdrawing group, which can be used to tune the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. cardiff.ac.uk

By combining the naphthyl sulfone moiety with other aromatic systems, it is possible to create materials with tailored photophysical properties. cardiff.ac.uk For example, the oxidation state of sulfur in sulfur-doped polycyclic aromatic hydrocarbons can be used to widen the optical bandgap, making these materials suitable for use as n-type semiconductors. cardiff.ac.ukcardiff.ac.uk The introduction of a naphthyl group into anthracene (B1667546) derivatives has been shown to significantly impact molecular packing and charge transport mobility, with some derivatives exhibiting high performance in thin-film field-effect transistors. rsc.org These findings highlight the potential of naphthyl sulfone derivatives in the design of next-generation organic electronic materials.

Chemical Design of Biologically Active Naphthyl Sulfone Analogs

The strategic chemical modification of the naphthyl sulfone scaffold has been a focal point in the development of novel therapeutic agents. Researchers have systematically altered the core structure to investigate and establish structure-activity relationships (SARs), aiming to enhance desired biological activities while minimizing off-target effects. These efforts have led to the identification of promising candidates with potential applications as both radioprotective and antitumor agents.

Design Principles for Potential Radioprotective Agents

The design of naphthyl sulfone-based radioprotective agents has often been guided by the modification of existing compounds, such as Ex-RAD (Recilisib Sodium), a known radioprotector. mdpi.comoup.com The primary strategy involves the synthesis of benzyl (B1604629) naphthyl sulfoxide and sulfone derivatives to explore how structural changes influence their protective effects against ionizing radiation. mdpi.comoup.com

A key design principle revolves around the isosteric replacement of structural motifs. For instance, the styryl segment of some parent compounds has been cyclized to a naphthyl group to maintain a favorable conformation for biological activity. nih.gov This approach led to the development of a series of 2-naphthyl benzyl sulfoxide and sulfone derivatives. mdpi.com

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into the features that govern the radioprotective efficacy of these analogs:

Oxidation State of Sulfur: A recurring observation is that benzyl naphthyl sulfoxides often exhibit superior radioprotective activity compared to their corresponding sulfone counterparts. mdpi.comoup.com

Aromatic Substitution: The introduction of halogen atoms, particularly at the 4-position of the benzyl ring, has been shown to significantly enhance biological activity. mdpi.comoup.com For example, derivatives with chloro, bromo, and fluoro substituents have demonstrated notable radioprotective effects. mdpi.com

One notable compound, 2-((4-nitrobenzyl)sulfinyl)naphthalene (8n) , emerged from these design strategies, exhibiting a significant protective effect on cell survival and mitigating radiation-induced DNA damage. mdpi.com In preclinical studies, this compound demonstrated a remarkable ability to increase the survival rate of mice following exposure to irradiation, surpassing the efficacy of the parent compound, Ex-RAD. mdpi.comoup.com

The general synthetic approach to these potential radioprotective agents involves a two-step process. The first step is the synthesis of benzyl naphthyl sulfide intermediates. This is typically achieved by reacting a substituted 2-naphthalenethiol (B184263) or a derivative of 2-naphthol (B1666908) with a substituted benzyl halide in the presence of a base like sodium hydroxide. nih.gov The subsequent step is the controlled oxidation of the resulting sulfide. The use of hydrogen peroxide (H₂O₂) in acetic acid allows for the selective formation of either the sulfoxide or the sulfone, depending on the reaction conditions such as temperature and stoichiometry of the oxidizing agent. nih.govrsc.org

Table 1: Radioprotective Activity of Selected Benzyl Naphthyl Sulfoxide/Sulfone Derivatives

| Compound Reference | Structure | Key Structural Features | Observed Radioprotective Activity |

| 8d | 2-((4-Fluorobenzyl)sulfinyl)naphthalene | 4-Fluoro substituent on benzyl ring, Sulfoxide | High radioprotective activity in vitro. mdpi.comoup.com |

| 8g | 2-((4-Chlorobenzyl)sulfinyl)naphthalene | 4-Chloro substituent on benzyl ring, Sulfoxide | High radioprotective activity in vitro. mdpi.comoup.com |

| 8j | 2-((4-Bromobenzyl)sulfinyl)naphthalene | 4-Bromo substituent on benzyl ring, Sulfoxide | High radioprotective activity in vitro. mdpi.comoup.com |

| 8n | 2-((4-Nitrobenzyl)sulfinyl)naphthalene | 4-Nitro substituent on benzyl ring, Sulfoxide | Significant protective effect on cell survival and DNA damage; enhanced survival in vivo. mdpi.comoup.com |

| 9l | 2-((4-Fluorobenzyl)sulfonyl)naphthalene | 4-Fluoro substituent on benzyl ring, Sulfone | Displayed radioprotective activity. mdpi.com |

| 9o | 2-((3-Nitrobenzyl)sulfonyl)naphthalene | 3-Nitro substituent on benzyl ring, Sulfone | Displayed radioprotective activity. mdpi.com |

| 9p | 2-((4-Nitrobenzyl)sulfonyl)naphthalene | 4-Nitro substituent on benzyl ring, Sulfone | Displayed radioprotective activity. mdpi.com |

| 9t | 2-Bromo-6-((4-bromobenzyl)sulfonyl)naphthalene | Bromo substituents on both naphthyl and benzyl rings, Sulfone | High radioprotective activity in vitro. mdpi.comnih.gov |

Synthetic Strategies for Potential Antitumor Agents

The development of naphthyl sulfone derivatives as potential antitumor agents has been significantly influenced by the structure of Rigosertib, a styryl benzyl sulfone with known anticancer properties. nih.gov A key design strategy involved the cyclization of the styryl moiety of Rigosertib into a naphthalene ring, a modification intended to maintain the spatial arrangement of the molecule while exploring new interactions with biological targets. nih.gov This led to the synthesis of a novel series of benzyl naphthyl sulfoxides and sulfones. nih.gov

The general synthetic route commences with the preparation of a benzyl naphthyl sulfide intermediate. This is followed by a controlled oxidation step to yield the corresponding sulfoxide and sulfone. The oxidation is typically carried out using hydrogen peroxide (H₂O₂) in acetic acid. The degree of oxidation (to sulfoxide or sulfone) can be controlled by adjusting the reaction temperature and the amount of H₂O₂ used. For instance, stirring the sulfide with a smaller excess of H₂O₂ at room temperature tends to favor the formation of the sulfoxide, while heating with a larger excess of the oxidant drives the reaction to the sulfone. rsc.org

Structure-Activity Relationships (SAR)

Systematic evaluation of these synthesized compounds against various human cancer cell lines has provided valuable SAR data:

Importance of the Sulfonyl Group: The sulfone derivatives consistently demonstrated the most potent antineoplastic activity, followed by the sulfoxides, while the sulfide precursors were the weakest. This suggests that the sulfonyl group is a critical pharmacophore for enhancing antitumor efficacy. nih.gov

Effect of Substituents on the Benzene (B151609) Ring: The introduction of ester and carboxylate groups on the side chain of the benzene ring was found to decrease cytotoxicity in both cancer and normal cell lines. However, a carboxyl group directly on the benzene ring was observed to reduce toxicity to normal cells while preserving the antineoplastic activity. nih.gov

Naphthyl Ring Substitution: The presence of halogen groups at the 6-position of the naphthyl ring did not appear to have a significant impact on the biological activity of the compounds. nih.gov

One of the most promising compounds to emerge from these studies is (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine (15b) . thieme-connect.com This derivative exhibited potent antineoplastic activity at nanomolar concentrations and displayed relatively low toxicity to normal cells. nih.gov Further investigations revealed that it could inhibit the proliferation of cancer cells by inducing apoptosis. nih.gov

Table 2: Antitumor Activity of Selected Benzyl Naphthyl Sulfone Derivatives

| Compound Reference | Structure | Key Structural Features | Observed Antitumor Activity |

| 12b | 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)naphthalene | 4-Methoxy-3-nitrobenzyl group, Sulfone | Potent in vitro antitumor activity, similar to Rigosertib, with lower toxicity to normal cells. nih.gov |

| 12d | 6-Bromo-2-((4-methoxy-3-nitrobenzyl)sulfonyl)naphthalene | 6-Bromo-naphthyl, 4-Methoxy-3-nitrobenzyl group, Sulfone | Potent in vitro antitumor activity, similar to Rigosertib, with lower toxicity to normal cells. nih.gov |

| 15b | (2-Methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine | Glycine substituent on the phenyl ring, Sulfone | Promising antitumor candidate; significantly inhibits tumor cell migration and induces apoptosis. nih.govthieme-connect.com |

Future Perspectives and Emerging Research Directions in 1 Naphthyl Sulfone Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of diaryl sulfones, including 1-naphthyl sulfone, is undergoing a green revolution, with a strong emphasis on developing sustainable and efficient catalytic systems. Traditional methods often rely on metal catalysts and harsh conditions, but modern approaches are shifting towards more environmentally benign alternatives. organic-chemistry.orgchemistryviews.org

Key developments in this area include:

Metal-Free Synthesis: Researchers have developed metal-free, microwave-assisted methods for synthesizing diaryl sulfones. One such protocol involves the coupling of diaryliodonium salts and arenesulfinates in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. This approach achieves high yields (82–96%) in remarkably short reaction times (10–30 minutes) without the need for toxic solvents or expensive metal catalysts. organic-chemistry.org

Solid Acid Catalysis: The use of reusable solid acids like zeolites (e.g., zeolite beta) and metal-exchanged montmorillonite (B579905) clays (B1170129) represents another eco-friendly route. rsc.org These catalysts facilitate the Friedel-Crafts sulfonylation of arenes with sulfonyl chlorides or sulfonic acids. rsc.org For instance, the sulfonylation of naphthalene (B1677914) has been shown to proceed with high regioselectivity. rsc.org Similarly, triflic acid has been employed as an efficient, recoverable catalyst for the neat reaction of arylsulfonyl chlorides with arenes, offering a direct route to diaryl sulfones. chemistryviews.org

Magnetic Nanoparticle Catalysts: To enhance catalyst recovery and reusability, novel systems using magnetic nanoparticles are being explored. Copper ferrite (B1171679) (CuFe2O4) nanoparticles have been demonstrated as an inexpensive, non-toxic, and recyclable catalyst for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com Another advanced system involves a copper(II) complex supported on silica-coated magnetic nanoparticles, which has shown high activity in sulfonylative cross-coupling reactions and can be easily separated using an external magnetic field. tandfonline.com

These emerging catalytic strategies offer significant advantages in terms of sustainability, efficiency, and cost-effectiveness, paving the way for greener industrial production of this compound and related compounds.

Table 1: Comparison of Modern Catalytic Systems for Diaryl Sulfone Synthesis

| Catalytic System | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Metal-Free (Microwave) | Diaryl-iodonium salts & arenesulfinates in PEG-400 | Fast reaction times, high yields, eco-friendly solvent, avoids heavy metals | organic-chemistry.org |

| Solid Acids | Zeolites, Fe³⁺-montmorillonite, Triflic acid | Reusable, high regioselectivity, solvent-free options | chemistryviews.orgrsc.org |

| Magnetic Nanoparticles | Copper ferrite (CuFe₂O₄), Fe₃O₄@SiO₂-Cu(II) | Easily recoverable and recyclable, high efficiency, low toxicity | nanomaterchem.comtandfonline.com |

Exploration of Cascade and Domino Reactions for Enhanced Synthetic Efficiency

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. 20.210.105 This approach is particularly valuable for enhancing synthetic efficiency, reducing waste, and saving time and resources. 20.210.105 In the context of sulfone chemistry, these reactions are enabling the construction of intricate polycyclic frameworks incorporating the this compound motif.

Promising research directions include:

Palladium-Catalyzed Domino Reactions: Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to domino reactions involving sulfones. One strategy involves the intramolecular α-arylation of sulfones, which can be combined with Michael and aza-Michael reactions to create diverse and functionalized nitrogen-containing heterocyclic scaffolds like tetrahydroisoquinolines from simple starting materials. scilit.comnih.gov Other Pd-catalyzed domino processes have been developed for the synthesis of sulfone-containing 1,3-enynes and various sulfonylated carbocyclic and heterocyclic structures. researchgate.netacs.org

Ruthenium-Catalyzed Cascade Cyclizations: A recently developed ruthenium-catalyzed intramolecular cascade cyclization of allene-alkyne systems provides an atom-economical route to sulfone-bearing 1H-cyclopenta[a]naphthalenes. acs.org This method is operationally simple and effectively constructs a complex carbon framework in a one-pot manner, highlighting the potential for creating unique polycyclic aromatic systems based on naphthalene. acs.org

Visible-Light-Promoted Cascades: Photocatalysis offers a mild and efficient way to initiate radical cascade reactions. A visible-light-promoted radical cascade has been reported for the reaction of N-arylacrylamides, including naphthyl-derived variants, with bromomethyl phenyl sulfone. rsc.org This process involves sulfonylmethylation and radical cyclization to produce complex sulfonylmethylated phenanthridines, demonstrating a novel pathway for assembling polycyclic nitrogen-containing frameworks. rsc.org

These advanced cascade and domino strategies are expanding the synthetic chemist's toolbox, allowing for the efficient and elegant construction of complex molecules that would be challenging to access through traditional linear synthetic routes.

Advanced Functionalization Strategies for Diverse Applications

The strategic functionalization of the this compound core is crucial for tuning its chemical properties and developing derivatives for specific applications, from pharmaceuticals to materials science. google.comacs.org Research is moving beyond simple substitution to more advanced and site-selective transformations.

Key areas of focus include:

C-H Functionalization: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. researchgate.net Research has shown that remote para-selective sulfonylation of 1-naphthylamides can be achieved using copper-catalyzed reactions with sodium sulfinates, directly installing the sulfonyl group onto the naphthalene ring system. researchgate.net

Desulfonylative Functionalization: The sulfone group itself can act as a versatile functional handle. It can be used as a leaving group in cross-coupling reactions, a concept known as desulfonylative functionalization. rsc.orgnih.gov For instance, aryl vinyl sulfones can serve as aryl donors in palladium-catalyzed Heck-type reactions. rsc.org This allows the sulfone moiety to be replaced with other chemical groups, enabling significant structural diversification late in a synthetic sequence.

Sulfinate Precursors for Derivatization: A two-step sequence involving site-selective C-H functionalization followed by sulfination can generate valuable aryl sulfinate intermediates. acs.org For example, a palladium-catalyzed process can convert aryl thianthrenium salts (which can be derived from arenes like naphthalene) into aryl sulfinates. These intermediates can then be readily converted into a variety of other sulfur-based functional groups, such as sulfonamides, which are prevalent in pharmaceuticals. acs.org

These functionalization strategies provide powerful tools for modifying the this compound scaffold, enabling the synthesis of a wide array of derivatives with tailored properties for diverse applications.

Continued Integration of Computational Chemistry for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. uoa.grresearchgate.net For this compound chemistry, computational methods are crucial for guiding experimental work, from predicting reaction outcomes to designing novel molecules with desired functions.

Future contributions of computational chemistry are expected in several key areas:

Mechanistic Elucidation: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model reaction pathways and transition states. acs.org This helps researchers understand the mechanisms of complex catalytic cycles and cascade reactions, such as the ruthenium-catalyzed cyclization to form sulfone-cyclopenta[a]naphthalenes, where DFT calculations provide crucial mechanistic insights. acs.org Understanding these mechanisms allows for the optimization of reaction conditions and the development of more efficient catalysts.

Rational Design of Functional Molecules: Computational modeling is instrumental in the rational design of new molecules for specific applications. researchgate.netresearchgate.net For example, in drug discovery, molecular docking and modeling studies can predict how sulfone-containing molecules interact with biological targets. researchgate.netnih.gov This approach was used to design benzocyclic sulfone derivatives as potent inhibitors of the CXCR2 receptor, a target in cancer immunotherapy. researchgate.net Similarly, computational analysis can guide the design of sulfonated copolymers for materials applications like proton exchange membranes. researchgate.net

Prediction of Properties: Computational methods can accurately predict the spectroscopic and electronic properties of new this compound derivatives. researchgate.netescholarship.org For example, calculations can determine NMR chemical shifts, which aids in structure confirmation. researchgate.net They can also predict the photophysical properties of naphthalene-based molecules, which is essential for designing new fluorophores or materials for optical applications. escholarship.org

The continued synergy between computational and experimental chemistry will accelerate the pace of discovery, enabling the rational design and synthesis of novel this compound-based compounds with enhanced performance and functionality.

Q & A

Q. What experimental design considerations are critical for synthesizing 1-naphthyl sulfone derivatives with high purity and yield?

To optimize synthesis, researchers should:

- Control reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions like hydrolysis or oxidation .

- Catalyst selection : Compare efficiency of transition-metal catalysts (e.g., Pd/C) vs. organocatalysts in sulfonation reactions. Document catalyst loading and reaction time to identify cost-effective protocols.

- Purification methods : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate pure products. Purity can be validated via HPLC (≥95% peak area) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar sulfonates?

- ¹H/¹³C NMR : Identify characteristic deshielding of aromatic protons adjacent to the sulfonyl group (δ ~7.8–8.2 ppm for 1-naphthyl substituents) .

- FTIR : Confirm sulfone presence via symmetric/asymmetric S=O stretching vibrations (1130–1370 cm⁻¹) and absence of thiol (-SH) peaks .

- Mass spectrometry : Use high-resolution MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns unique to sulfones .

Q. What solvent systems are optimal for studying the solubility and stability of this compound in biological assays?

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility but may interfere with cell-based assays. Validate biocompatibility via cytotoxicity controls .

- Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with <1% organic solvent to mimic physiological conditions. Monitor stability via UV-Vis spectroscopy over 24-hour periods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Standardize assays : Compare MIC (minimum inhibitory concentration) values using identical bacterial strains (e.g., E. coli ATCC 25922) and incubation times .

- Dose-response analysis : Perform IC₅₀ calculations with nonlinear regression models to distinguish selective toxicity from nonspecific cytotoxicity .

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to assess membrane permeability vs. DNA intercalation as activity drivers .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare sulfone’s electron-withdrawing effects with thioether analogs .

- Docking simulations : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How do steric and electronic effects of 1-naphthyl substituents influence sulfone reactivity in cross-coupling reactions?

- Steric maps : Generate 3D models (e.g., using Avogadro) to quantify steric hindrance from naphthyl groups. Correlate with reaction rates in Suzuki-Miyaura couplings .

- Electron-deficient substrates : Test reactivity with aryl halides bearing electron-withdrawing groups (e.g., nitro, cyano) to assess electronic compatibility .

Q. What analytical challenges arise in quantifying trace this compound metabolites in environmental or biological samples?

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-1-naphthyl sulfone) to correct for ion suppression in LC-MS/MS .

- Detection limits : Optimize MRM (multiple reaction monitoring) transitions for sulfone-specific fragments (e.g., m/z 158 → 111) to achieve sub-ppb sensitivity .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in reported melting points or spectral data for this compound derivatives?

Q. What statistical approaches are recommended for analyzing dose-dependent effects in sulfone-based pharmacological studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. sulfone-treated) with Tukey’s HSD to control Type I errors .

Future Directions and Unresolved Challenges

Q. What gaps exist in understanding the environmental fate and degradation pathways of this compound?

- Photodegradation studies : Expose sulfone solutions to UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Assess ecotoxicity of metabolites using Daphnia magna assays .

- Biodegradation screening : Test microbial consortia from contaminated sites for sulfone-metabolizing activity via enrichment cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.